

Thermal Stability of 1-Phenylguanidine Carbonate: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylguanidine carbonate

Cat. No.: B082822

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Abstract

1-Phenylguanidine carbonate is a compound of interest in pharmaceutical and materials science due to its guanidinium functional group. Understanding its thermal stability is crucial for its handling, storage, and application in various processes. This technical guide provides a comprehensive overview of the known and inferred thermal properties of **1-phenylguanidine carbonate**. Due to the limited availability of direct experimental data for this specific salt, this guide leverages data from analogous compounds, such as other guanidinium salts and phenylurea derivatives, to provide a scientifically grounded estimation of its thermal behavior. This document includes a summary of physical properties, proposed thermal analysis data, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), and a hypothesized thermal decomposition pathway.

Introduction

Guanidinium salts are known for their diverse applications, ranging from protein denaturation to roles as precursors in the synthesis of pharmaceuticals and energetic materials. The thermal stability of these salts is a critical parameter that dictates their suitability for various applications. **1-Phenylguanidine carbonate**, with its aromatic and guanidinium moieties, presents a unique combination of structural features that influence its thermal behavior. This guide aims to consolidate the available information and provide a predictive understanding of its thermal decomposition.

Physicochemical Properties

A summary of the known physicochemical properties of **1-phenylguanidine carbonate** is presented in Table 1.

Table 1: Physicochemical Properties of **1-Phenylguanidine Carbonate**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃	[1]
Molecular Weight	197.19 g/mol	[2]
Appearance	White crystalline powder	[1]
Melting Point	149-153 °C	[3]
CAS Number	6685-76-3, 14018-90-7	[1][3]

Thermal Analysis Data (Hypothesized)

Direct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for **1-phenylguanidine carbonate** are not readily available in the public domain. However, based on the thermal behavior of related compounds like guanidinium salts and phenylurea derivatives, a hypothetical thermal profile can be proposed.

3.1. Hypothesized Thermogravimetric Analysis (TGA)

It is anticipated that the thermal decomposition of **1-phenylguanidine carbonate** would occur in distinct stages. The initial weight loss would likely correspond to the loss of carbonic acid, followed by the decomposition of the phenylguanidine moiety at higher temperatures.

Table 2: Hypothesized TGA Data for **1-Phenylguanidine Carbonate**

Temperature Range (°C)	Weight Loss (%)	Associated Process
150 - 200	~31.4%	Loss of Carbonic Acid (H ₂ CO ₃)
200 - 400	~68.6%	Decomposition of Phenylguanidine

3.2. Hypothesized Differential Scanning calorimetry (DSC)

The DSC curve is expected to show an endothermic peak corresponding to the melting of the compound, followed by exothermic events associated with its decomposition.

Table 3: Hypothesized DSC Data for **1-Phenylguanidine Carbonate**

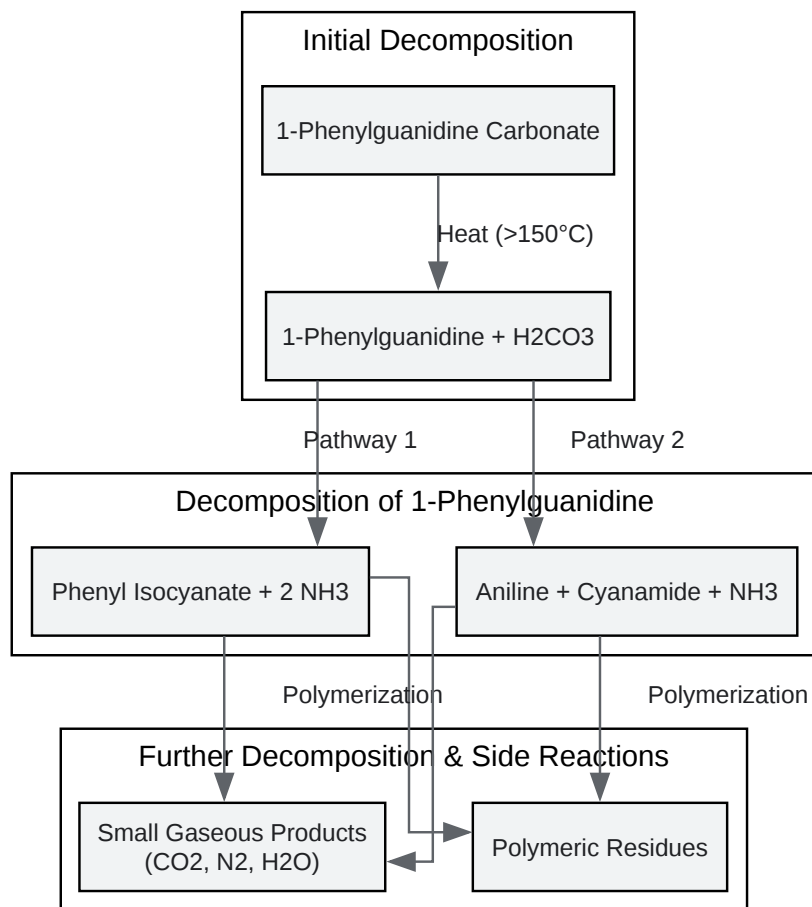
Temperature (°C)	Event Type	Associated Process
149 - 153	Endotherm	Melting
> 160	Exotherm(s)	Onset of decomposition

Proposed Thermal Decomposition Pathway

The thermal decomposition of **1-phenylguanidine carbonate** is likely to proceed through a multi-step mechanism. Drawing parallels with the decomposition of phenylurea, a plausible pathway involves the initial loss of carbonic acid to form 1-phenylguanidine. This intermediate is then expected to decompose further. A likely decomposition route for N-aryl guanidines involves the formation of phenyl isocyanate and ammonia, or aniline and cyanamide, through intramolecular rearrangement and fragmentation. Studies on the thermal decomposition of guanidinium salts, such as guanidinium 5,5'-azotetrazole, have shown the evolution of nitrogen and ammonia as major gaseous products[4][5][6][7]. Theoretical studies on the thermal decomposition of phenylureas indicate a four-center pericyclic reaction yielding phenyl isocyanate and aniline[8].

Based on this, a proposed decomposition pathway for **1-phenylguanidine carbonate** is illustrated below.

Proposed Thermal Decomposition Pathway of 1-Phenylguanidine Carbonate

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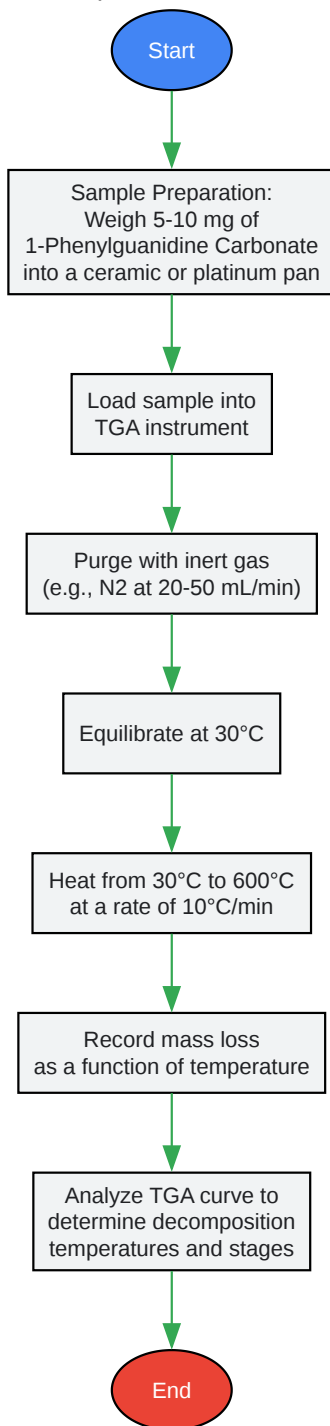
Caption: Proposed multi-step thermal decomposition pathway.

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on organic salts like **1-phenylguanidine carbonate**. These protocols are based on standard practices in thermal analysis[9].

5.1. Thermogravimetric Analysis (TGA)

TGA Experimental Workflow

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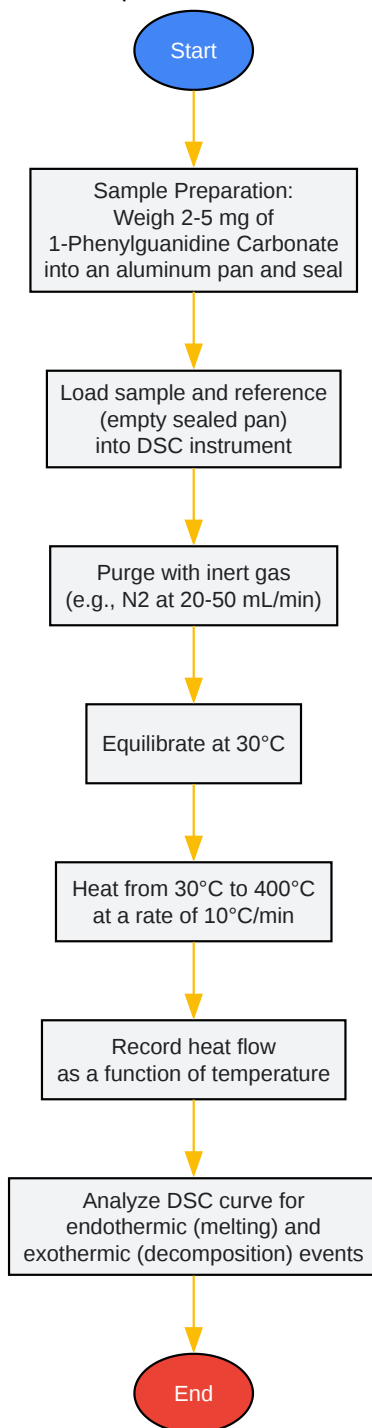
Caption: Workflow for Thermogravimetric Analysis (TGA).

Methodology:

- Instrument: A calibrated thermogravimetric analyzer.
- Sample Preparation: Accurately weigh 5-10 mg of **1-phenylguanidine carbonate** into a clean, inert sample pan (e.g., alumina or platinum).
- Experimental Conditions:
 - Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
 - Temperature Program:
 - Equilibrate the sample at 30°C.
 - Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
- Data Analysis: Record the percentage of weight loss as a function of temperature. Determine the onset and peak decomposition temperatures for each stage of weight loss.

5.2. Differential Scanning Calorimetry (DSC)

DSC Experimental Workflow



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Caption: Workflow for Differential Scanning Calorimetry (DSC).

Methodology:

- Instrument: A calibrated differential scanning calorimeter.
- Sample Preparation: Accurately weigh 2-5 mg of **1-phenylguanidine carbonate** into an aluminum pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.
- Experimental Conditions:
 - Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
 - Temperature Program:
 - Equilibrate the sample at 30°C.
 - Ramp the temperature from 30°C to a temperature above the final decomposition point (e.g., 400°C) at a heating rate of 10°C/min.
- Data Analysis: Record the differential heat flow as a function of temperature. Identify the peak temperatures and enthalpies of melting and any subsequent exothermic or endothermic events.

Conclusion

While direct experimental data on the thermal stability of **1-phenylguanidine carbonate** is scarce, a reasonable estimation of its behavior can be made by examining related compounds. It is predicted to have a melting point in the range of 149-153 °C, followed by a multi-stage decomposition. The initial step is likely the loss of carbonic acid, with subsequent decomposition of the phenylguanidine moiety to produce a mixture of smaller gaseous molecules and potentially polymeric residues. The provided experimental protocols offer a standardized approach for researchers to determine the precise thermal characteristics of this compound. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable in definitively identifying the decomposition products and elucidating the exact decomposition mechanism.

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